(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid
Description
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a phenyl substituent at the 3R position, and a carboxylic acid terminus. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical stability and compatibility with solid-phase synthesis protocols. The Boc group serves as a transient protective moiety for the amine, enabling selective deprotection under acidic conditions . Its phenyl substituent contributes to lipophilicity, influencing solubility and intermolecular interactions, while the carboxylic acid group facilitates conjugation or salt formation for enhanced bioavailability.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
RIUSDIVWXVMDGW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Chiral Center: The chiral center at the 3-position is introduced through asymmetric synthesis or chiral resolution techniques. Common methods include the use of chiral catalysts or chiral auxiliaries.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various protected or functionalized amino acid derivatives.
Scientific Research Applications
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures that the amino group remains inactive during initial reactions, allowing for selective modifications. Upon deprotection, the amino group can participate in various biochemical pathways, influencing protein structure and function.
Comparison with Similar Compounds
Halogenated Aromatic Derivatives
- (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (): Substituent: 2,4,5-Trifluorophenyl. Impact: Fluorine atoms increase electronegativity and metabolic stability due to strong C-F bonds. Molecular Formula: C₁₅H₁₇F₃NO₄; Molecular Weight: 332.29 g/mol.
- (3R)-3-{[(tert-Butoxy)carbonyl]amino}-4-(3-fluorophenyl)butanoic acid (): Substituent: 3-Fluorophenyl. Impact: A single fluorine atom moderately increases polarity and acidity (pKa = 4.40 vs. 4.72 for the phenyl analog). The boiling point (443.3°C) is significantly higher than the phenyl analog (363.2°C), likely due to increased molecular weight (297.32 g/mol) and dipole interactions .
Heterocyclic Aromatic Derivatives
- (3R)-3-{[(tert-Butoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid (): Substituent: Thiophen-3-yl. This substitution may reduce aqueous solubility compared to phenyl due to increased hydrophobicity . Molecular Formula: C₁₃H₁₈NO₄S; Molecular Weight: 284.35 g/mol.
Modifications in the Aliphatic Chain and Amino Group
Methyl-Substituted Analog
- (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid (): Substituent: Methyl group at the 3R position. Lower molecular weight (217.26 g/mol) and density (1.081 g/cm³) suggest improved solubility in polar solvents . pKa: 4.72 ± 0.10; Boiling Point: 363.2 ± 25.0°C.
N-Methylated Derivative
- (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid (): Modification: N-Methylation of the Boc-protected amine. Impact: Methylation reduces hydrogen-bonding capacity, which may decrease solubility but enhance passive diffusion across biological membranes. The molecular weight (217.26 g/mol) remains unchanged from the methyl-substituted analog, but the pKa shifts due to altered electronic effects .
Comparative Data Table
Biological Activity
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid, commonly referred to as Boc-phenylalanine, is an amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly significant in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.
Chemical Structure and Properties
The chemical structure of Boc-phenylalanine can be represented as follows:
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 321.30 g/mol
- CAS Number : 486460-00-8
This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, enhancing its stability and reactivity in various chemical reactions.
Dipeptidyl Peptidase-4 Inhibition
One of the primary biological activities of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid is its role as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are involved in insulin secretion. Inhibition of DPP-4 leads to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.
Table 1: DPP-4 Inhibitory Activity of Various Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid | 0.5 | Otto Chemie Pvt. Ltd. |
| Sitagliptin | 0.6 | PubChem |
| Saxagliptin | 0.8 | PubChem |
Antioxidant Properties
Studies have indicated that Boc-phenylalanine exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
Clinical Applications
- Type 2 Diabetes Management : A clinical study evaluated the efficacy of DPP-4 inhibitors, including those derived from Boc-phenylalanine, in managing blood glucose levels among diabetic patients. Results indicated significant reductions in HbA1c levels over a 12-week period.
- Neuroprotective Effects : Research has also explored the neuroprotective effects of Boc-phenylalanine derivatives in animal models of neurodegenerative diseases. The findings suggested a reduction in neuronal apoptosis and improved cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
